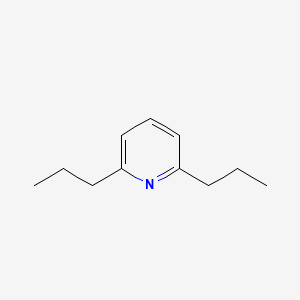

2,6-Dipropylpyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33354-88-0 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

2,6-dipropylpyridine |

InChI |

InChI=1S/C11H17N/c1-3-6-10-8-5-9-11(12-10)7-4-2/h5,8-9H,3-4,6-7H2,1-2H3 |

InChI Key |

GVSNZBKVNVRUDM-UHFFFAOYSA-N |

SMILES |

CCCC1=NC(=CC=C1)CCC |

Canonical SMILES |

CCCC1=NC(=CC=C1)CCC |

Origin of Product |

United States |

Synthetic Methodologies and Synthetic Transformations

Strategic Approaches to 2,6-Dipropylpyridine Synthesis

The formation of the this compound core can be accomplished through several strategic routes, including the functionalization of existing pyridine (B92270) rings, the assembly of the ring from acyclic precursors, and advanced skeletal editing techniques.

One of the most direct methods for synthesizing 2,6-disubstituted pyridines involves the alkylation of simpler pyridine derivatives. A common strategy employs the reaction of pyridine N-oxides with Grignard reagents. The addition of a propyl Grignard reagent to pyridine N-oxide, followed by treatment with a reagent like acetic anhydride (B1165640) or in the presence of copper catalysts, can yield 2-propylpyridine (B1293518). A subsequent reaction can then introduce the second propyl group at the 6-position. organic-chemistry.org This stepwise approach allows for controlled dialkylation. organic-chemistry.org

Another approach involves free radical reactions on substituted pyridines. For instance, the synthesis of 2,6-dipropyl-4-cyanopyridine, a precursor that can be converted to other derivatives, has been achieved through the alkylation of 4-cyanopyridine (B195900) using butyric acid in a free-radical process. derpharmachemica.com This method highlights how existing functionalized pyridines can serve as platforms for introducing alkyl chains at the 2- and 6-positions.

Table 1: Selected Alkylation Approaches for 2,6-Disubstituted Pyridine Synthesis

| Precursor | Reagents | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Pyridine N-oxide | 1. Propyl Grignard Reagent 2. Acetic Anhydride or DMF | This compound | Stepwise addition of alkyl groups via Grignard reaction. | organic-chemistry.org |

| 4-Cyanopyridine | Butyric Acid (excess) | 2,6-Dipropyl-4-cyanopyridine | Free radical alkylation of a functionalized pyridine ring. | derpharmachemica.com |

Multicomponent reactions (MCRs) offer an efficient pathway for constructing complex molecular frameworks like the pyridine ring in a single step from simple, readily available starting materials. researchgate.net These reactions are prized for their high atom economy and reduction in waste-generating intermediate steps. researchgate.netrsc.org

One such strategy involves the acceptorless dehydrogenative coupling of alcohols. For example, γ-amino-alcohols can be reacted with secondary alcohols, catalyzed by ruthenium or iridium complexes, to form 2,6-disubstituted pyridines. rsc.org A more general approach is the condensation of aldehydes, methyl ketones, and a nitrogen source like ammonium (B1175870) acetate. rsc.orgrsc.org By selecting appropriate starting materials, such as a ketone with propyl side chains, this method can be adapted to produce this compound derivatives. These reactions are often catalyzed by transition metals, such as palladium or zinc, under either homogeneous or heterogeneous conditions. rsc.org

Skeletal editing represents a cutting-edge strategy in organic synthesis, enabling the conversion of one heterocyclic core into another through the precise insertion, deletion, or swapping of atoms. d-nb.infochinesechemsoc.org This approach avoids de novo synthesis and allows for the late-stage modification of complex molecules. chinesechemsoc.org

A notable example is the conversion of pyrimidines into pyridines. This transformation can be accomplished via a two-atom swap, effectively replacing a C-N segment of the pyrimidine (B1678525) ring with a C-C segment. chinesechemsoc.org The process typically involves activating the pyrimidine with an agent like triflic anhydride (Tf₂O), followed by nucleophilic addition and a Dimroth rearrangement to yield the corresponding pyridine. chinesechemsoc.org While specific examples yielding this compound are not extensively detailed, the methodology provides a powerful and conceptually novel route to access such scaffolds from different heterocyclic starting materials. chinesechemsoc.orgbioascent.com

Multicomponent Reaction Sequences for Pyridine Ring Formation

Derivatization and Functionalization of this compound

Once the this compound scaffold is obtained, its chemical utility can be expanded through further functionalization. These modifications can be directed either at the pyridine ring itself or at the two propyl side chains.

Introducing functional groups onto the pyridine ring of this compound requires overcoming the challenge of regioselectivity, as the 3-, 4-, and 5-positions are available for substitution. The electronic properties and steric hindrance imposed by the two propyl groups heavily influence the outcome.

The Minisci reaction, which involves the addition of carbon-centered radicals to protonated heteroarenes, is a powerful tool for C-H alkylation. researchgate.net For pyridine substrates, this reaction typically favors functionalization at the C-2 and C-4 positions. In 2,6-disubstituted pyridines, the reaction is directed exclusively to the C-4 position. chemistryviews.org This provides a reliable method for introducing additional substituents at a specific location.

Furthermore, precursors like 2,6-dipropyl-4-cyanopyridine can be transformed into other functional groups. For example, treatment with sodium sulfide (B99878) and sulfur converts the cyano group at the C-4 position into a carbothioamide group, yielding this compound-4-carbothioamide. derpharmachemica.com This demonstrates how a functional handle introduced during the initial synthesis can be used for subsequent derivatization of the pyridine nucleus.

The propyl side chains of this compound are not merely passive substituents; their C-H bonds, particularly those adjacent to the pyridine ring (benzylic-like positions), can be selectively functionalized. This is typically achieved through advanced catalytic C(sp³)–H activation methods. researchgate.netresearchgate.net

Rare-earth metal complexes have shown high activity and selectivity for the benzylic C(sp³)–H alkylation of 2,6-dialkylpyridines with alkenes. researchgate.netresearchgate.net Yttrium-based catalysts, for instance, can achieve regioselective C–H alumination at the benzylic position. The resulting organoaluminum intermediate is a versatile synthetic handle that can be further functionalized. acs.org For example, it can be oxidized to form an alcohol or used in copper-catalyzed allylation and benzylation reactions, or palladium-catalyzed arylation reactions, to introduce new groups at the α-position of the propyl side chain. acs.org This protocol allows for the synthesis of unsymmetrically substituted 2,6-dialkylpyridines from simple symmetrical starting materials. acs.org

Table 2: Catalytic Functionalization of Propyl Side Chains in 2,6-Dialkylpyridines

| Reaction Type | Catalyst System | Reactant | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Benzylic C–H Alkylation | Imidazolin-2-iminato-ligated rare-earth complexes | Alkenes | α-Alkylated 2,6-dialkylpyridines | Atom-economical C–H activation of the propyl side chain. | researchgate.netresearchgate.net |

| Benzylic C–H Alumination | Half-sandwich yttrium complex | - | Pyridyl-functionalized alkylaluminum species | Creates a versatile intermediate for further reactions. | acs.org |

| α-Arylation | Y-Al intermediate + Pd catalyst | Aryl halides | α-Aryl-2,6-dipropylpyridine | Pd-catalyzed cross-coupling of the organoaluminum intermediate. | acs.org |

| α-Allylation | Y-Al intermediate + Cu catalyst | Allyl halides | α-Allyl-2,6-dipropylpyridine | Cu-catalyzed cross-coupling of the organoaluminum intermediate. | acs.org |

Development of Chiral this compound Derivatives

The synthesis of chiral pyridine derivatives is a significant area of research due to their importance as structural motifs in pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis. chim.itrsc.org The development of chiral derivatives of this compound presents a unique challenge due to the molecule's inherent symmetry and the chemical properties of the pyridine ring, which can sometimes interfere with catalytic systems. chim.itnumberanalytics.com

Strategies for inducing chirality in pyridine-containing structures generally fall into several categories: asymmetric synthesis to build the ring, functionalization of a pre-existing ring using chiral catalysts or auxiliaries, or the asymmetric transformation of substituents. numberanalytics.com For a symmetrical substrate like this compound, key strategies would involve the desymmetrization of the molecule or the introduction of stereocenters on the propyl side chains.

Catalytic Asymmetric Functionalization:

A primary approach for generating chirality is through the catalytic asymmetric functionalization of the C-H bonds in the propyl side chains.

Asymmetric C–H Borylation: Highly enantioselective iridium-catalyzed C–H borylation has been successfully applied to diaryl(2-pyridyl)methanes using chiral pyridine-derived ligands. This method could potentially be adapted for the benzylic C-H bonds of the propyl groups in this compound to create chiral organoboranes, which are versatile intermediates for further transformations. chim.it

Regioselective Alumination: A half-sandwich yttrium complex has been shown to catalyze the regioselective benzylic C–H alumination of symmetrical 2,6-dialkylpyridines. acs.org The resulting organoaluminum species can be converted into various functional groups. While this reported method is not asymmetric, its high regioselectivity suggests that employing a chiral catalyst could render the process enantioselective, providing a pathway to chiral α-substituted 2-propylpyridine derivatives from this compound. acs.org

Desymmetrization of 2,6-Dialkylpyridines:

Another effective strategy is the desymmetrization of the pyridine core. A copper-catalyzed tandem reaction involving oxidative esterification followed by O-atom transfer has been used for the benzylic C(sp³)–H acyloxylation of 2-alkylpyridine N-oxides. researchgate.netlookchem.com This method can be applied to symmetrical 2,6-dialkylpyridine N-oxides to produce dissymmetric pincer ligands, effectively breaking the molecule's symmetry and creating a single functionalized side chain. researchgate.netlookchem.com This approach provides a foundation for creating chiral derivatives by introducing a chiral element in a subsequent step or by developing an enantioselective version of the reaction.

Modular Synthesis of Chiral Dihydropyridines:

A modular, organocatalytic sequence involving a Mannich/Wittig/cycloisomerization process has been developed for the synthesis of enantioenriched 2,6-disubstituted 1,2-dihydropyridines. nih.gov These compounds can be hydrogenated to yield chiral 2,6-disubstituted piperidines with high diastereoselectivity and enantiomeric excess. nih.gov Adapting this methodology could provide access to chiral 1,2-dihydro-2,6-dipropylpyridine derivatives, which are valuable precursors for complex chiral molecules.

Table 1: Potential Strategies for Chiral this compound Synthesis To view the table, click the "expand" button.

Strategies for Chiral Synthesis

| Strategy | Description | Potential Application to this compound | Key Features |

| Asymmetric C-H Functionalization | Direct, enantioselective conversion of a C-H bond into a C-C or C-heteroatom bond using a chiral catalyst. chim.it | Asymmetric borylation or other metal-catalyzed reactions at the benzylic position of the propyl groups. | Atom-economical; introduces chirality directly onto the side chain. |

| Desymmetrization | A reaction that selectively modifies one of two identical functional groups in a symmetrical molecule. researchgate.net | Mono-functionalization of one propyl group on the this compound N-oxide intermediate. researchgate.netlookchem.com | Breaks symmetry to create a versatile mono-substituted intermediate for further chiral synthesis. |

| Modular Dihydropyridine (B1217469) Synthesis | Stepwise construction of a chiral dihydropyridine ring from achiral precursors using organocatalysis. nih.gov | A sequence using appropriate aldehydes and phosphoranes to construct a 2,6-dipropyl-1,2-dihydropyridine scaffold. | High modularity allows for diverse substitutions; yields precursors to chiral piperidines. nih.gov |

Scalable Synthetic Protocols and Process Chemistry

The development of scalable and efficient synthetic routes is crucial for the practical application of this compound and its derivatives. Research into process chemistry aims to optimize reaction conditions, minimize byproducts, and ensure the process is robust and reproducible on a larger scale.

Process-Related Impurities in Synthesis:

An analysis of the synthesis of prothionamide, an anti-tuberculosis drug, provides insight into the process chemistry involving a this compound core. In this context, 2,6-dipropyl-4-cyanopyridine serves as a key intermediate. During its synthesis via a free radical reaction, several process-related impurities are formed. The subsequent thionation step to produce this compound-4-carbothioamide also contributes to the impurity profile. derpharmachemica.com Understanding and controlling the formation of these byproducts is a key aspect of process chemistry.

Table 2: Process-Related Impurities in the Synthesis of this compound Derivatives To view the table, click the "expand" button.

Impurity Profile

| Compound Name | Structure | Point of Formation |

| 3-Propyl-4-cyanopyridine | A structural isomer where one propyl group is at the 3-position. | Formed during the initial free radical reaction to create the substituted pyridine ring. derpharmachemica.com |

| 2-Ethyl-4-cyanopyridine | An analog with an ethyl group instead of a propyl group. | Formed due to a propyl radical originating from the butyric acid used in the reaction. derpharmachemica.com |

| 2,6–dipropylpyridine-4-carbothioamide | The desired product from the thionation of 2,6-dipropyl-4-cyanopyridine. | Synthesis from 2,6-dipropyl-4-cyanopyridine using sodium sulfide and sulfur. derpharmachemica.com |

Scalable Reaction Methodologies:

While specific scalable syntheses for this compound itself are not extensively detailed in the literature, scalable methods for related structures offer valuable precedents.

Gram-Scale Reactions: The copper-catalyzed desymmetrization of 2,6-lutidine N-oxide (a dimethyl analog) has been successfully performed on a 10 mmol scale, yielding 1.9 grams of the functionalized product. lookchem.com This demonstrates the potential scalability of C-H functionalization reactions on 2,6-dialkylpyridine scaffolds.

SNAr Approaches: For the synthesis of substituted pyrimidines, an electronically tuned Nucleophilic Aromatic Substitution (SNAr) approach has been shown to be efficient and scalable. organic-chemistry.org This method avoids precious metal catalysts and operates at room temperature, making it a potentially safer and more cost-effective strategy that could be adapted for the synthesis of functionalized pyridines like this compound derivatives. organic-chemistry.org

Multigram Synthesis of Bipyridines: Procedures for the multigram scale synthesis of functionalized bipyridines, such as 5,5'-dibromo-2,2'-bipyridine, have been developed from inexpensive starting materials. nih.gov These methods, which often involve reactions in steel bomb vessels for bromination, highlight robust industrial approaches that could be relevant for the large-scale production of halogenated pyridine intermediates. nih.gov

The development of a truly scalable protocol for this compound would likely involve adapting such established methods, focusing on catalyst efficiency, reaction conditions that are manageable on a large scale, and purification techniques that can handle multigram or kilogram quantities.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is available for protonation or coordination to Lewis acids. However, in 2,6-dipropylpyridine, the accessibility of this lone pair is significantly diminished by the steric bulk of the flanking n-propyl groups. This phenomenon, often termed steric hindrance, renders this compound a weak nucleophile but a strong, non-nucleophilic base.

This characteristic is analogous to other sterically hindered bases like 2,6-di-tert-butylpyridine, which is known for its pronounced steric hindrance toward protons and other electrophiles. acs.org While the propyl groups are less sterically demanding than tert-butyl groups, they are sufficient to inhibit many reactions that typically occur at the nitrogen atom, such as the formation of N-oxides or quaternization with bulky alkyl halides. researchgate.netacs.org Despite this hindrance, the nitrogen can still act as a ligand to transition metal centers, a property that is exploited in catalysis. The coordination, however, can be influenced by the steric profile, often favoring complexes with lower coordination numbers or specific geometries. capes.gov.br

C-H Activation and Functionalization Strategies

Direct functionalization of the carbon-hydrogen (C-H) bonds of the pyridine ring is a powerful tool for molecular elaboration, bypassing the need for pre-functionalized substrates. yale.edu For this compound, these strategies must contend with the electronic deactivation of the ring by the nitrogen atom and the steric influence of the propyl groups.

Transition metal catalysis has enabled the olefination of C-H bonds that are otherwise unreactive. nih.govrsc.org While direct C-H olefination of the this compound ring itself is not widely documented, the compound plays a crucial role as a specialized ligand in promoting such reactions on other aromatic substrates.

A notable example is the palladium(II)-catalyzed meta-olefination of electron-deficient arenes. nih.govacs.org In this system, 2,6-dialkylpyridines, including structures similar to this compound, function as "mutually repulsive ligands." acs.org It is hypothesized that significant steric repulsion prevents two ligands from coordinating simultaneously to the palladium(II) center. acs.org This leaves a vacant coordination site for the arene substrate to bind, ultimately facilitating a meta-selective C-H activation and olefination. nih.gov The steric bulk on the side chains of the pyridine ligand is critical for this reactivity, as demonstrated by the varying effectiveness of different 2,6-disubstituted pyridines.

| Ligand (L) | Structure | Yield of meta-Olefinated Product (%) | meta:other Isomer Ratio |

|---|---|---|---|

| Pyridine | C₅H₅N | <1 | - |

| 2,6-Dimethylpyridine (B142122) | C₇H₉N | 15 | >20:1 |

| 2,6-Diisopropylpyridine | C₁₁H₁₇N | 50 | >20:1 |

| This compound (analog) | C₁₁H₁₇N | (Expected to be effective) | (High meta-selectivity) |

Table 1. Effect of 2,6-Disubstituted Pyridine Ligands on the Pd(II)-Catalyzed meta-Olefination of 1,3-Bis(trifluoromethyl)benzene with Ethyl Acrylate. Data adapted from related studies on 2,6-dialkylpyridines.

Bimetallic catalysis, particularly involving nickel and a Lewis acid like an aluminum alkyl, has emerged as a powerful method for pyridine C-H functionalization. beilstein-journals.org In these systems, the Lewis acidic aluminum component coordinates to the basic nitrogen atom of the pyridine ring. dicp.ac.cn This coordination serves two purposes: it electronically activates the pyridine ring and directs the nickel catalyst to a specific C-H bond. This strategy can achieve selective alkylation at the C4 (para) position of the pyridine ring. acs.org By tuning the ligand on the nickel center, it is possible to reverse this selectivity and target the C2 (ortho) position for functionalization. dicp.ac.cn For this compound, the ortho positions (C3 and C5) are sterically hindered, making the C4 position the most likely site for such non-directed or remotely directed functionalization.

Another approach involves the use of iridium complexes with pincer ligands containing a Lewis-acidic boron center. nih.gov The pyridine nitrogen coordinates to the boron, directing the iridium to selectively activate the ortho-C-H bond (C3 in the case of this compound). nih.gov

The mechanisms of C-H functionalization are intricate and depend heavily on the catalytic system employed. researchgate.net

Palladium-Catalyzed Olefination: In the context of this compound acting as a ligand, the catalytic cycle is believed to proceed without direct C-H activation of the ligand itself. Instead, the single coordination of the hindered pyridine ligand to Pd(II) allows the arene substrate to bind, followed by C-H activation of the substrate (often the rate-determining step), olefin insertion into the Pd-C bond, and subsequent β-hydride elimination to release the olefinated product and a Pd(0) species, which is then re-oxidized to Pd(II). researchgate.net

Ni-Al Bimetallic Catalysis: The mechanism involves the initial coordination of the pyridine nitrogen to the aluminum Lewis acid. dicp.ac.cn This directs the nickel catalyst to activate a remote C-H bond (e.g., at C4). The cycle then proceeds through steps analogous to a standard cross-coupling reaction, involving oxidative addition, transmetalation (if a coupling partner is used), and reductive elimination. dicp.ac.cnacs.org

Iridium-Boryl Pincer Catalysis: Here, the coordination of the pyridine nitrogen to the Lewis acidic boron of the pincer ligand directs the iridium center to the ortho C-H bond. nih.gov This leads to a selective oxidative addition of the C-H bond to the metal center, forming a hydrido-iridium-pyridyl complex, which can then undergo further reactions. nih.gov

Directed and Non-Directed C-H Alumination and Subsequent C-C Bond Formations

Cross-Coupling Reactions and Organometallic Intermediates

Cross-coupling reactions are fundamental transformations in organic synthesis, typically involving a metal catalyst (often palladium or nickel) to join two fragments. wikipedia.org A general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

For a halogenated derivative, such as 4-chloro-2,6-dipropylpyridine, a cross-coupling reaction would proceed via the formation of an organometallic intermediate. The catalytic cycle would begin with the oxidative addition of the C-X bond of the substituted pyridine to a low-valent metal catalyst (e.g., Pd(0)), forming a Pd(II) intermediate: [Pd(L)₂(Aryl)(X)], where Aryl is the 2,6-dipropylpyridinyl fragment. wikipedia.org This is followed by transmetalation with an organometallic nucleophile (e.g., an organoboron or organozinc reagent) to replace the halide ligand (X) with the second organic fragment (R'). The final step is reductive elimination, where the two organic fragments (Aryl and R') couple to form a new C-C bond, regenerating the Pd(0) catalyst. nih.govyoutube.com The formation and manipulation of such organometallic pyridine intermediates provide a rational and flexible route to a wide array of substituted pyridines. rsc.orgnih.govmdpi.com

Electrophilic and Nucleophilic Substitution Pathways on the Pyridine Ring

The inherent electronic nature of the pyridine ring governs its susceptibility to substitution reactions.

Photochemical and Thermal Reaction Pathways

The reactivity of this compound under photochemical and thermal conditions is governed by the fundamental principles of heterocyclic chemistry, involving the pyridine ring and its alkyl substituents. Research into closely related 2,6-dialkylpyridines provides significant insight into the likely reaction pathways, which include isomerizations, rearrangements, and decomposition reactions.

Photochemical Reaction Pathways

The absorption of ultraviolet light by alkylpyridines can induce electronic transitions that lead to chemically reactive excited states. For 2,6-disubstituted pyridines, a primary photochemical pathway involves isomerization to strained, high-energy valence isomers, such as Dewar pyridine and benzvalene-type structures. researchgate.net

Theoretical studies on the photoisomerization of 2,6-dimethylpyridine, an analogue of this compound, suggest that upon excitation, the pyridine ring can rearrange to form a "Dewar pyridine" intermediate. This highly strained bicyclic structure can then undergo further transformation into a corresponding benzvalene (B14751766) isomer. The decomposition of these transient intermediates is what ultimately leads to the observed reaction products. researchgate.net This process can be influenced by an intramolecular [2+2] cycloaddition reaction, which can be either a thermal or photochemical step following the initial isomerization. researchgate.net

Another potential photochemical process is the homolytic cleavage of a C-H bond on one of the propyl side chains, particularly at the benzylic-like position, to form a pyridinyl radical. This type of radical formation is a primary product in the photoreaction of pyridine with cyclohexane. researchgate.net These highly reactive radical intermediates can then engage in various secondary reactions.

Table 1: Potential Photochemical Reaction Pathways for this compound

| Pathway | Proposed Intermediate(s) | Driving Force | Potential Products |

| Valence Isomerization | Dewar Pyridine, Benzvalene | UV Light Absorption | Isomers of this compound, other substituted pyridines |

| Radical Formation | Pyridinyl Radical | UV Light Absorption | Products from radical coupling or substitution |

This table is illustrative and based on mechanisms observed for analogous compounds.

Thermal Reaction Pathways

The application of heat can induce distinct reactivity in this compound, primarily involving rearrangements and decomposition. The specific pathway is often dependent on the reaction conditions and the presence of other reagents.

One significant thermal process for alkylpyridines is the Ladenburg rearrangement, which involves the thermal transformation of an alkyl-pyridinium halide. archive.org This reaction typically results in a mixture of 2- and 4-substituted isomers. archive.org While historically important for the synthesis of alkylpyridines, the structure of this compound reportedly obtained from 2,6-lutidine via a similar reaction has been a subject of scientific discussion. archive.org

More contemporary studies have revealed base- and catalyst-free thermal rearrangements in 2-alkylpyridines. For instance, the C(sp³)–H allylic alkylation of 2-alkylpyridines with certain carbonates proceeds under thermal conditions through a tandem process involving a nucleophilic substitution followed by an aza-Cope rearrangement. beilstein-journals.orgnih.govresearchgate.net This demonstrates the propensity of the alkyl-substituted pyridine system to undergo sigmatropic rearrangements at elevated temperatures.

Flash vacuum pyrolysis (FVP) of related 2-alkoxypyridines leads to rearrangement to N-alkylpyridones, indicating that high temperatures can promote intramolecular alkyl group migration. researchgate.net In the case of this compound, high-temperature pyrolysis would likely lead to fragmentation of the propyl side chains and potential rearrangement of the pyridine ring itself. The analysis of such reactions is often carried out using pyrolysis-gas chromatography (Py-GC), which separates and identifies the volatile decomposition products. amazonaws.comfrontier-lab.comresearchgate.net

Table 2: Potential Thermal Reaction Pathways for this compound

| Pathway | Reaction Type | Conditions | Potential Products |

| Ladenburg Rearrangement | Isomerization | Heat, Pyridinium (B92312) Halide Salt | 2,4-Dipropylpyridine, 4-Propyl-2-alkylpyridine |

| Aza-Cope Rearrangement | Sigmatropic Rearrangement | Heat | Rearranged allylic pyridine derivatives (in appropriate systems) |

| Pyrolysis | Decomposition/Fragmentation | High Temperature (e.g., >400°C) | Propene, smaller hydrocarbons, other alkylated pyridines, pyridine |

This table is illustrative and based on established mechanisms for related pyridine derivatives.

Coordination Chemistry and Ligand Design Principles

Quantitative Assessment of Lewis Basicity and Nucleophilicity

The Lewis basicity of pyridine (B92270) and its derivatives is a fundamental property in coordination chemistry, dictating the strength of the bond formed with a metal cation. The introduction of alkyl groups at the 2 and 6 positions significantly influences this basicity.

Electronic Effects: Alkyl groups, such as propyl groups, are electron-donating through an inductive effect. This effect increases the electron density on the pyridine ring and, consequently, at the nitrogen atom's lone pair. This enhanced electron density generally leads to an increase in Lewis basicity. The trend in basicity, as measured by the pKa of the conjugate acid (pyridinium ion), typically increases with alkyl substitution. For instance, the pKa of the pyridinium (B92312) ion is 5.17, which increases to 5.97 for the 2-methylpyridinium ion and 6.75 for the 2,6-dimethylpyridinium ion in aqueous solution. researchgate.netwikipedia.org A similar incremental increase is expected when progressing from pyridine to 2-propylpyridine (B1293518) and then to 2,6-dipropylpyridine.

Steric Effects on Basicity: While electronic effects increase basicity, steric hindrance can complicate its measurement and expression, particularly in solution. The bulky propyl groups can hinder the approach of a proton and the subsequent solvation of the resulting pyridinium cation. This is dramatically illustrated in the case of 2,6-di-tert-butylpyridine, which, despite its high gas-phase basicity, is an anomalously weak base in solution (pKa = 3.58 in 50% EtOH, 0.81 in DMSO). researchgate.netdrugfuture.com This is attributed to poor solvation of the sterically shielded protonated nitrogen. For this compound, the steric hindrance is less severe than for the di-tert-butyl analogue but is still significant enough to influence its reactivity.

Nucleophilicity: Nucleophilicity is also affected by these competing factors. While the electron-donating propyl groups enhance the intrinsic nucleophilicity of the nitrogen atom, the steric bulk can severely impede its ability to attack an electrophilic center. Consequently, this compound is considered a sterically hindered, non-nucleophilic base, capable of abstracting protons but less likely to participate in substitution reactions or form adducts with Lewis acids, unless the acid is very small (like H+).

| Compound | pKa (Conjugate Acid) | Solvent/Conditions | Reference |

| Pyridine | 5.17 | Water | researchgate.net |

| 2-Methylpyridine | 5.97 | Water | researchgate.net |

| 2,6-Dimethylpyridine (B142122) | 6.75 | Water | researchgate.netwikipedia.org |

| 2,6-Di-tert-butylpyridine | 3.58 | 50% Ethanol | drugfuture.com |

| 2,6-Di-tert-butylpyridine | 0.81 | DMSO | researchgate.net |

| 2,6-Diethylpyridine | - | Gas-phase basicity studied | researchgate.net |

Steric Parameters and Their Influence on Metal Complexation

The defining feature of this compound as a ligand is the substantial steric hindrance created by the two n-propyl groups flanking the nitrogen donor atom. This steric bulk has a profound impact on the geometry, coordination number, and stability of the resulting metal complexes.

Steric Parameters: The steric effect of a substituent can be quantified using parameters like the Taft steric parameter (Es). wikipedia.orgslideshare.net This parameter is derived from kinetic data, with larger, more negative values indicating greater steric hindrance. slideshare.net While a specific Es value for the n-propyl group in this context is not commonly tabulated, it is understood to be larger than methyl and ethyl groups, leading to significant steric impediment. Another useful metric is the ligand cone angle, which measures the solid angle occupied by a ligand at the metal center. For sterically hindered pyridines, these angles are large, effectively shielding the metal ion and restricting the coordination of other ligands.

Influence on Metal Complexation:

Coordination Number: The steric bulk of this compound often prevents the formation of complexes with high coordination numbers. For example, while pyridine might form a hexacoordinate complex like [M(py)6]n+, this compound would likely favor complexes with lower coordination numbers (e.g., four-coordinate).

Bond Lengths and Angles: The repulsion between the propyl groups and other ligands in the coordination sphere can lead to elongated metal-nitrogen bonds and distorted coordination geometries. This weakening of the M-N bond is a direct consequence of steric strain.

Stability: Steric hindrance can destabilize a complex, making the M-N bond more susceptible to cleavage. However, it can also provide kinetic stability by physically blocking pathways for ligand substitution or decomposition reactions. Research on platinum(II) complexes has shown that the reaction outcomes are highly dependent on the steric properties of the pyridine ligands used. uniss.it For instance, less hindered pyridines form one isomer, while bulkier ones like 2,6-dimethylpyridine yield a different isomer due to steric constraints. uniss.it

The design of a sterically hindered ligand, 2,6-dimesitylpyridine, and its encapsulation of a silver(I) cation highlight how bulky substituents can completely envelop a metal ion, influencing the complex's final structure. missouristate.edu

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. rsc.org The characterization of these complexes relies heavily on techniques such as single-crystal X-ray diffraction, which provides definitive structural information.

Mononuclear and Polynuclear Coordination Compounds

Mononuclear Complexes: These complexes contain a single metal center coordinated to one or more this compound ligands. Due to steric hindrance, complexes with a high number of this compound ligands are rare. More commonly, it is found in mixed-ligand systems. For example, mononuclear Rh(II) complexes have been synthesized by oxidizing Rh(I) precursors, resulting in species characterized by X-ray diffraction and EPR spectroscopy. nih.gov Similarly, mononuclear copper(II) complexes with polypyridyl ligands have been synthesized and structurally characterized, often revealing trigonal bipyramidal or distorted square pyramidal geometries. nih.govrsc.org

Polynuclear Complexes: These compounds feature two or more metal centers linked by bridging ligands. While this compound itself is typically a terminal (non-bridging) ligand, derivatives of 2,6-disubstituted pyridines are frequently used to construct polynuclear architectures. For instance, a dipropyl-pyridine-2,6-dicarboxamide moiety has been used as a bridge to link two N-heterocyclic carbene units, which then coordinate to different metal centers to form polynuclear complexes. rsc.orgresearchgate.net Polynuclear copper(II) complexes have also been synthesized using derivatives of di-2-pyridyl ketone, where additional ligands bridge the metal centers. nih.gov

Chelate and Bridging Modes of Coordination

While this compound is a monodentate ligand, its scaffold is a cornerstone for designing polydentate ligands capable of chelation and bridging.

Chelate Modes: Chelation involves a single ligand binding to a metal center through two or more donor atoms, forming a stable ring structure. This is achieved by functionalizing the 2- and 6-positions of the pyridine ring with arms containing additional donor atoms. A prime example is the N,N'-disubstituted-2,6-pyridinedicarboxamide scaffold. These ligands can act as tridentate (O^N^O) donors, coordinating through the pyridine nitrogen and the two amide oxygen atoms to form stable chelate complexes with metals like nickel(II). rsc.orgresearchgate.net Similarly, ligands derived from 2,6-diacetylpyridine (B75352) can form tridentate NNN complexes. unibl.org

Bridging Modes: A bridging ligand connects two or more metal atoms. researchgate.net Derivatives of 2,6-disubstituted pyridines are excellent candidates for constructing bridging ligands. For example, macrocyclic ligands containing two 2,6-di(thiomethyl)pyridine subunits can bind two metal ions, forming dinuclear macrocyclic complexes. rsc.orgrsc.org In some structures, co-ligands like chloride or nitrate (B79036) ions can also bridge metal centers that are coordinated by pyridine-based ligands. nih.gov

Ligand Field Theory and Electronic Structure within Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties, such as color and magnetism, of transition metal complexes. LFT considers the interactions between the metal d-orbitals and the ligand orbitals.

The electronic properties of a complex are sensitive to the strength and geometry of the ligand field. For this compound, two main factors are at play:

Sigma-Donation: As a sigma-donating ligand, the pyridine nitrogen's lone pair interacts with the metal's d-orbitals, causing them to split into different energy levels. The magnitude of this splitting (Δ) is a measure of the ligand field strength.

Steric Effects: The steric bulk of the propyl groups forces a longer, weaker metal-nitrogen bond. According to LFT, a longer bond distance results in a weaker ligand field and a smaller Δ value.

This effect is observable in the electronic spectra (UV-Vis) of the complexes. The d-d transitions in a complex correspond to the energy difference Δ. A study on nickel(II) complexes with sterically hindered pyrazine (B50134) ligands showed that increased steric repulsion leads to a reduction in the crystal-field splitting energy (10Dq or Δ) and an increase in the Racah parameter (B). rsc.org This indicates a longer, more ionic metal-ligand bond, a principle directly applicable to complexes of this compound. rsc.org The electronic absorption spectrum of a complex is a key tool for probing these effects. researchgate.netnih.gov

| Complex Property | Influence of this compound | Theoretical Basis |

| Ligand Field Splitting (Δ) | Decreased (compared to less hindered pyridines) | Steric hindrance leads to a longer M-N bond, weakening the metal-ligand interaction. |

| Racah Parameter (B) | Increased (closer to free-ion value) | A longer, weaker M-N bond implies greater ionic character (less orbital overlap/covalency). |

| Color | Shift in absorption bands (typically to lower energy) | A smaller Δ corresponds to the absorption of lower-energy light. |

Development of Polydentate Ligands Incorporating this compound Motifs

The rigid and well-defined geometry of the 2,6-disubstituted pyridine core makes it an excellent building block for constructing complex polydentate ligands. By attaching coordinating side arms to the pyridine ring, chemists can design ligands with specific pocket sizes, geometries, and donor atom sets.

Pincer Ligands: Ligands that bind a metal with three co-planar donor atoms are known as pincer ligands. Derivatives of pyridine-2,6-dicarboxylic acid, such as N,N'-bis(aryl)pyridine-2,6-dicarboxamides, form classic O^N^O pincer complexes. rsc.orgsemanticscholar.orgresearchgate.netnih.gov These have been used to create catalysts for reactions like ethylene (B1197577) oligomerization. rsc.org

Macrocyclic Ligands: Macrocycles are large, cyclic molecules containing multiple donor atoms. The 2,6-disubstituted pyridine unit can be incorporated into the backbone of a macrocycle to create a pre-organized binding cavity for a metal ion. The template effect, where a metal ion directs the cyclization reaction, is often used for their synthesis. banglajol.info Examples include pyridyldiimine macrocyclic ligands synthesized via condensation reactions around a metal template. nih.gov Other designs involve reacting precursors like 2,6-bis(2-formylphenoxymethyl)pyridine with polyamines to create large, flexible oxa-aza macrocycles capable of encapsulating various metal ions, including lanthanides. cdnsciencepub.com

Bridging Polydentate Scaffolds: More elaborate ligands can be designed to bridge multiple metal centers in a controlled fashion. A dipropyl-pyridine-2,6-dicarboxamide scaffold has been employed as a flexible tridentate bridge between two N-heterocyclic carbene moieties, creating a pentadentate proligand. rsc.orgresearchgate.net This sophisticated design allows for the stepwise synthesis of heterometallic and polynuclear structures, including helicates. researchgate.net Similarly, bis-quinoxalinyl units attached at the 2 and 6 positions create analogues of terpyridine, a widely used tridentate ligand. cardiff.ac.uk

Pyridine-2,6-dicarboxamide Ligand Systems

Pyridine-2,6-dicarboxamide-based ligands are well-established in coordination chemistry due to their versatile tridentate N,N,N-coordination motif. researchgate.netresearchgate.net The incorporation of bulky substituents, such as the 2,6-dipropylphenyl groups on the amide nitrogens, allows for fine-tuning of the steric and electronic environment around the coordinated metal ion. These bulky groups can enforce specific geometries and prevent undesirable side reactions, such as the formation of polymeric species. researchgate.netresearchgate.net

A notable example is the development of pentadentate ligands where a pyridine-2,6-dicarboxamide core is functionalized with N-heterocyclic carbene precursors. researchgate.netresearchgate.netcarbene.de In these systems, the pyridine-2,6-dicarboxamide unit acts as a central scaffold, with the amide positions substituted by groups that can be converted into NHCs. The propyl groups, in this context, are not directly on the pyridine ring of the dicarboxamide but rather on the N-aryl substituents of the amide, as in N,N'-bis(2,6-dipropylphenyl)pyridine-2,6-dicarboxamide. This design creates a pre-organized environment for metal coordination, influencing the subsequent formation of complex architectures. acs.org

The synthesis of these ligands typically involves the condensation reaction between pyridine-2,6-dicarbonyl dichloride and the appropriately substituted aniline, in this case, 2,6-dipropylaniline. mdpi.com The resulting ligands can then be used to create a variety of metal complexes with tailored properties.

| Ligand System | Key Features | Coordination Mode | Metal Ions | Reference |

| N,N'-bis(aryl)pyridine-2,6-dicarboxamides | Tridentate N,N,N-donor set, tunable steric and electronic properties via aryl substituents. | Tridentate | Ru(II), Ni(II) | researchgate.netacs.org |

| Pyridine-2,6-dicarboxamide bridged diNHC proligands | Pentadentate ligand with a central pyridine-dicarboxamide core and two terminal NHC precursor units. | Potentially pentadentate (Npy, 2 x Namide, 2 x CNHC) | Pd(II), Au(I), Ag(I), Co(II) | researchgate.netresearchgate.netcarbene.deacs.org |

N-Heterocyclic Carbene Proligands with this compound Backbones

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the stability they impart to metal complexes. acs.org The incorporation of a this compound unit into the backbone of an NHC proligand combines the coordination properties of the pyridine moiety with the strong metal-carbon bond of the NHC.

A key development in this area is the synthesis of pentadentate di-NHC proligands that feature a 2,6-dipropyl-substituted pyridine-2,6-dicarboxamide backbone. researchgate.netresearchgate.netcarbene.de These ligands are designed to act as building blocks for complex metallosupramolecular structures. The synthesis involves a multi-step process, starting from 2,6-dipropylaniline, which is used to introduce the bulky wingtip groups on the resulting NHC units.

Metallation of these pentadentate di-NHC proligands has been shown to be highly selective. For example, site-selective mono-palladation of a dipropyl-pyridine-2,6-dicarboxamide bridged di-NHC proligand can be achieved using different bases, leading to either a trans-[PdCl₂(diNHC)] complex or a [PdCl(N',N,N')]⁺ complex. acs.org These metallated proligands can then act as "metallo-ligands" for the coordination of additional metal ions.

Further studies have shown that the metallation of a pentadentate di-NHC proligand bearing a dipropyl-pyridine-2,6-dicarboxamide with silver(I) and gold(I) results in the formation of mono- and dinuclear, double-stranded bis(NHC) complexes. researchgate.netresearchgate.netcarbene.de These complexes are valuable as building blocks for constructing larger metallosupramolecular assemblies. The digold(I) complex, in particular, can function as a metallo-bis(pincer) ligand, which upon coordination to cobalt(II), yields the first example of an organometallic NHC-helicate. researchgate.netresearchgate.netcarbene.de

| Proligand/Complex | Synthesis Method | Key Spectroscopic Data | Structural Features | Reference |

| dipropyl-pyridine-2,6-dicarboxamide bridged diNHC proligand | Multi-step synthesis starting from 2,6-dipropylaniline. | ¹H NMR, ¹³C NMR, ESI-MS | Pentadentate ligand with a central pyridine-dicarboxamide and two terminal imidazolium (B1220033) salts. | acs.org |

| trans-[PdCl₂(diNHC)] | Site-selective mono-palladation of the diNHC proligand. | ¹H NMR, ¹³C NMR, ESI-MS | One NHC moiety coordinated to a Pd(II) center. | acs.org |

| [PdCl(N',N,N')]⁺ | Site-selective mono-palladation of the diNHC proligand. | ¹H NMR, ¹³C NMR, ESI-MS | Tridentate coordination of the pyridine-dicarboxamide unit to a Pd(II) center. | acs.org |

| Dinuclear Au(I) bis(NHC) complex | Metallation of the diNHC proligand with a gold(I) source. | ¹H NMR, ¹³C NMR, ESI-MS | Double-stranded complex with two Au(I) centers each coordinated by an NHC. | researchgate.netresearchgate.netcarbene.de |

| Organometallic NHC-helicate | Coordination of the dinuclear Au(I) complex to Co(II). | ESI-MS, X-ray crystallography | Helical structure with a central Co(II) ion coordinated by the digold(I) metallo-ligand. | researchgate.netresearchgate.netcarbene.de |

Metallosupramolecular Assemblies Utilizing this compound Coordination

While the direct use of this compound as a simple ligand in the formation of complex metallosupramolecular cages is not extensively documented in dedicated studies, its derivatives, particularly the pyridine-2,6-dicarboxamide bridged di-NHC proligands, serve as precursors to such structures. researchgate.netresearchgate.netcarbene.de The formation of an organometallic NHC-helicate from a dipropyl-pyridine-2,6-dicarboxamide-containing ligand is a prime example of how the steric and electronic features of the 2,6-disubstituted pyridine core, in conjunction with the NHC moieties, can be exploited to create intricate, multi-metallic assemblies. researchgate.netresearchgate.netcarbene.de

The principle of using sterically demanding pyridine-based ligands to control the formation of metallosupramolecular structures is well-established. For instance, bulky substituents on pyridine ligands can lead to the formation of discrete molecular cages rather than polymeric materials. frontiersin.org It is therefore anticipated that this compound and its derivatives will continue to be explored as valuable components in the design of new and functional metallosupramolecular materials.

Catalytic Applications and Catalyst Development

Organocatalysis Mediated by 2,6-Dipropylpyridine and Derivatives

Organocatalysis, which utilizes small organic molecules as catalysts, has gained prominence as a sustainable and versatile branch of chemistry. Within this field, sterically hindered pyridines like this compound can play unique roles, primarily in frustrated Lewis pair (FLP) chemistry and as acid-base catalysts.

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. wikipedia.orgnih.gov This "frustration" leaves the reactivity of both the acid and base available to cooperatively activate small molecules. nih.govchemrxiv.org The Lewis base component in an FLP is typically a bulky phosphine (B1218219) or a sterically hindered amine or pyridine (B92270) derivative. researchgate.net

Due to the significant steric hindrance provided by the two propyl groups flanking the nitrogen atom, this compound is a prime candidate for use as the Lewis base in FLP systems. While specific studies focusing exclusively on this compound in FLP catalysis are not extensively documented in the provided results, the principles of FLP chemistry strongly suggest its potential. The cooperative action of a sterically encumbered Lewis base like this compound and a suitable Lewis acid (e.g., tris(pentafluorophenyl)borane) can facilitate the heterolytic cleavage of various small molecules such as H₂, CO₂, and N₂O. researchgate.netmdpi.com This activation opens pathways for metal-free hydrogenations and the functionalization of unreactive molecules. nih.govmdpi.com The resulting activated species, such as a pyridinium (B92312) proton and a hydridoborate, can then be transferred to unsaturated substrates. chemrxiv.org

The effectiveness of a pyridine derivative in an FLP is influenced by its basicity. More electron-rich pyridines generally lead to faster reaction rates. wikipedia.org The electronic nature of the propyl groups in this compound, being weakly electron-donating, contributes to the basicity of the nitrogen atom, further supporting its potential role in FLP-mediated transformations.

In acid-base catalysis, a chemical reaction is accelerated by proton transfer. pearson.com The pyridine nitrogen can act as a base to accept a proton, while the conjugate acid, the pyridinium ion, can act as a proton donor. The benzylic hydrogens on the propyl groups of this compound are more acidic than those in analogous benzene (B151609) derivatives due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. pearson.com This property allows the molecule and its derivatives to participate in catalytic cycles involving proton abstraction and donation.

For instance, substituted pyridines can be used in base-catalyzed syntheses. An efficient synthesis of arylated pyridines from conjugated acetylenes and substituted benzylamines has been demonstrated using a simple inorganic base like K₂CO₃ as the catalyst. mdpi.com While this compound itself was not the catalyst in this specific example, it illustrates the general principle of using basic nitrogen heterocycles to promote organic transformations. The steric hindrance of this compound can also be advantageous in preventing undesired side reactions by blocking access to the nitrogen lone pair, while still allowing it to function as a proton shuttle.

Furthermore, derivatives of 2,6-dialkylpyridines can be synthesized to create more complex catalytic systems. For example, the desymmetrization of 2,6-dialkylpyridines is a strategy for the efficient synthesis of dissymmetric pincer ligands, which are valuable in catalysis. researchgate.net This highlights the role of the 2,6-dialkylpyridine scaffold as a precursor to more elaborate organocatalysts.

Frustrated Lewis Pair Chemistry

Ligand Role in Transition Metal Catalysis

The nitrogen atom of this compound can coordinate to transition metals, making it a useful ligand in organometallic catalysis. The steric bulk of the propyl groups can significantly influence the coordination environment of the metal center, affecting the catalyst's activity, selectivity, and stability.

Palladium-catalyzed reactions are fundamental tools in organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comlibretexts.org The performance of these catalysts is highly dependent on the ligands coordinated to the palladium center. wikipedia.org

A notable application of 2,6-dialkylpyridines is in the Pd(II)-catalyzed olefination of electron-deficient arenes. acs.orgnih.gov Typically, such reactions are challenging because electron-deficient arenes coordinate poorly to the Pd(OAc)₂ catalyst. Researchers have developed a strategy using "mutually repulsive" 2,6-dialkylpyridine ligands to overcome this limitation. These bulky ligands coordinate strongly to the palladium center but in a way that still allows for the displacement by the arene substrate. acs.orgnih.gov The use of a 2,6-dialkylpyridine ligand with long, branched side chains was found to be particularly effective, enabling the meta-selective olefination of highly electron-deficient arenes with oxygen as the stoichiometric oxidant. acs.org

| Ligand | Arene | Alkene | Product Yield (%) | Isomer Ratio (m:p:o) |

| 2,6-Lutidine | 1,3-Bis(trifluoromethyl)benzene | Ethyl acrylate | 10 | - |

| This compound | 1,3-Bis(trifluoromethyl)benzene | Ethyl acrylate | 35 | 9:1:0 |

| L3 | 1,3-Bis(trifluoromethyl)benzene | Ethyl acrylate | 52 | 11:1:0 |

| L3 is a 2,6-dialkylpyridine with more branched side chains. Data sourced from a study on Pd(II)-catalyzed olefination. acs.org |

This work demonstrates how the steric properties of this compound and its derivatives can be rationally designed to control reactivity and selectivity in palladium catalysis. The ligand's role is not just to stabilize the metal center but also to modulate its electronic properties and create a specific reaction pocket that favors a desired transformation. acs.org

Beyond palladium, this compound and its derivatives serve as ligands for a variety of other transition metals, enabling a range of catalytic reactions. The coordination of these ligands can influence the reactivity and selectivity of metals such as nickel, yttrium, zirconium, and cobalt. researchgate.netresearchgate.netacs.orgarkat-usa.org

For example, rare-earth metal complexes bearing imidazolin-2-iminato ligands have shown high activity in the C-H alkylation of 2,6-dialkylpyridines with alkenes. researchgate.net In these reactions, the pyridine substrate itself becomes part of the transformation, highlighting the interplay between the ligand on the metal and the substrate. Yttrium catalysts have also been developed for the regioselective benzylic C-H alumination of 2,6-dialkylpyridines. acs.org The resulting organoaluminum species can be further functionalized through copper- or palladium-catalyzed cross-coupling reactions, providing a pathway to unsymmetrically substituted 2,6-dialkylpyridines. acs.org

Derivatives of 2,6-dialkylpyridines, such as 2,6-bis(imino)pyridines, are well-established "pincer" ligands that form stable and active complexes with late transition metals for olefin polymerization. The electronic properties of the pyridine ring and the steric bulk of the substituents are crucial for tuning the catalytic activity. nih.gov Similarly, complexes of nickel with (imino)- and (amino)pyridinyl alcoholato ligands, derived from substituted pyridines, have been tested as catalysts for 1,3-butadiene (B125203) polymerization. nih.gov

The versatility of the 2,6-dialkylpyridine scaffold is further demonstrated by its incorporation into more complex ligand architectures, such as N,N'-bis(2-hydroxyphenyl)-pyridine-2,6-dicarboxamide, which can coordinate to various transition metals like Zn(II), Pd(II), and Ni(II) in different modes. researchgate.net

Palladium-Catalyzed Organic Transformations

Heterogeneous Catalysis and Surface-Supported Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. savemyexams.comsenecalearning.com A common strategy for creating heterogeneous catalysts is to immobilize a homogeneous catalyst onto a solid support. rsc.orgwikipedia.org This can be achieved by anchoring the molecular catalyst, often through its ligand, to a high-surface-area material like silica, alumina, or a polymer. rsc.orgwikipedia.org

While there are no specific examples in the provided search results of this compound being immobilized on a solid support for catalytic applications, the general principles of catalyst heterogenization are well-established and applicable. The pyridine ring of this compound could be functionalized with a group capable of covalently binding to a support material. For example, a hydroxyl or carboxylic acid group could be introduced to the pyridine backbone or one of the propyl chains, allowing for attachment to a metal oxide surface.

Once immobilized, a this compound-containing ligand could coordinate to a metal center, creating a solid-supported transition metal catalyst. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. rsc.org Challenges in this field include preventing the leaching of the catalyst from the support and maintaining catalytic activity upon immobilization. rsc.org Techniques like atomic layer deposition (ALD) are being explored to encapsulate the immobilized catalyst, enhancing its stability and preventing detachment from the support surface. rsc.org The development of such surface-supported systems based on this compound could lead to robust and recyclable catalysts for a variety of organic transformations.

Structure-Reactivity Relationships in Catalytic Systems

The catalytic activity of systems involving 2,6-disubstituted pyridines, such as this compound, is intricately linked to the steric and electronic properties of the pyridine ligand. These properties can be fine-tuned by altering the substituents on the pyridine ring, thereby influencing the catalyst's performance in various chemical transformations.

The steric hindrance provided by the alkyl groups at the 2 and 6 positions of the pyridine ring plays a crucial role in dictating the coordination environment of the metal center. An increase in the steric bulk at these positions can prevent the coordination of multiple ligands to the metal, which can be advantageous in certain catalytic reactions. For instance, in palladium(II)-catalyzed olefination of electron-deficient arenes, using 2,6-disubstituted pyridines with increased steric bulk on the side chain carbons can lead to a scenario where only one ligand coordinates to the palladium(II) center. acs.org This allows for the substrate to bind and the reaction to proceed. Research has shown that ligands with longer and more branched side chains can exhibit better reactivity. acs.org

However, excessive steric bulk can also be detrimental. If the substituents are too large, they can weaken the binding of the ligand to the metal center, leading to catalyst deactivation, as observed by the precipitation of Pd(0) in some cases. acs.org Therefore, a delicate balance of steric properties is necessary to achieve optimal catalytic activity.

The electronic nature of the pyridine ligand is another critical factor influencing its catalytic behavior. The introduction of electron-withdrawing or electron-donating groups on the pyridine ring can modulate the electron density at the metal center. Generally, electron-rich bipyridine ligands can enhance the activity of a catalyst by creating a more nucleophilic metal center upon reduction. frontiersin.org Conversely, introducing an electron-withdrawing group can weaken the metal-ligand bond. acs.org The electronic properties of the pyridine ligand have been shown to be crucial in processes like palladium-catalyzed aerobic oxidative annulation of alkenyl-substituted indoles. acs.org

The length of the alkyl chain in 2,6-dialkylpyridines can also affect the catalytic process, particularly in multiphase systems. For example, in the extractive and catalytic oxidative desulfurization of liquid fuels using iron(III)-based dicationic ionic liquids, the sulfur removal capability was observed to increase with the increase of the alkyl spacer group in the cations during the initial phase of the reaction. ucl.ac.uk This suggests that the alkyl chain length can influence mass transfer and interfacial properties in such systems.

The interplay between steric and electronic effects is complex and often inseparable. In iridium-catalyzed C-H borylation of heteroarenes, the regioselectivity is governed by a combination of steric and electronic factors. umich.edu For instance, in quinolines, the substitution pattern and the electronic nature of the substituents can direct the borylation to specific positions. umich.edu Similarly, in Re(bpy)(CO)3X-type complexes for CO2 reduction, steric considerations can sometimes override electronic effects. frontiersin.org

The following tables summarize the influence of ligand structure on catalytic activity in selected systems.

Table 1: Effect of 2,6-Dialkylpyridine Ligand Structure on Pd(II)-Catalyzed Olefination

| Ligand | Substituent at 2,6-positions | Relative Reactivity | Observations | Reference |

| L1 | Methyl | Low | Ineffective, high level of Pd(0) precipitation. | acs.org |

| L2 | Isopropyl | Low | Ineffective, high level of Pd(0) precipitation. | acs.org |

| L3 | 3,3-Dimethylbutyl | High | Showed better reactivity, ligand remained intact. | acs.org |

| Pyridine | Hydrogen | - | Used as a reference or in comparative studies. | acs.org |

Table 2: Influence of Alkyl Chain Length on Desulfurization Activity

| Catalyst System | Alkyl Chain Length | Sulfur Removal (%) after 5 min | Sulfur Removal (%) at Equilibrium (after 35 min) | Reference |

| DcILs (1-5) with FeCl3Br | 1 | 70 | ~97 | ucl.ac.uk |

| DcILs (1-5) with FeCl3Br | 3 | 73 | ~97 | ucl.ac.uk |

| DcILs (1-5) with FeCl3Br | 5 | 74 | ~97 | ucl.ac.uk |

| DcILs (1-5) with FeCl3Br | 7 | 76 | ~97 | ucl.ac.uk |

| DcILs (1-5) with FeCl3Br | 9 | 80 | ~97 | ucl.ac.uk |

Advanced Spectroscopic and Structural Elucidation Methods

High-Field Nuclear Magnetic Resonance Spectroscopy for Conformational and Dynamic Analysis

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational and dynamic properties of molecules like 2,6-dipropylpyridine in solution. nih.gov Techniques such as 1D and 2D NMR, including 2D-EXSY (Exchange Spectroscopy), can reveal the presence of and interconversion between different isomers. rsc.org For sterically hindered pyridines, room temperature NMR spectra can indicate rapidly equilibrating isomers. rsc.org The analysis of chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provides detailed information about the molecule's structure and the environment of each atom. mdpi.com For instance, in substituted pyridines, the chemical shifts of the propyl groups and the pyridine (B92270) ring protons and carbons would be indicative of their specific spatial arrangements.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyridines

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 3-Butyl-2-isobutyl-5,6-dipropylpyridine | CDCl₃ | δ 5.92 (s, 1H), 5.67 (s, 1H), 2.52 (d, J = 6.9 Hz, 2H), 2.24 (t, J = 6.6 Hz, 2H), 2.17-2.11 (m, 1H), 1.39-1.25 (m, 4H), 0.91-0.86 (m, 9H) | δ 202.4, 149.8, 123.5, 47.0, 30.92, 30.89, 25.7, 22.9, 22.7, 14.2 |

| 2-Benzyl-3,4-dimethyl-5,6-diphenylpyridine | CDCl₃ | δ 7.34-7.19 (m, 10H), δ 7.14-7.13 (m, 3H), δ 7.05- 7.03 (m, 2H), δ 4.34 (s, 2H), δ 2.25 (s, 3H), δ 2.05 (s, 3H) | δ 156.9, 154.4, 145.3, 141.4, 140.0, 139.5, 134.5, 130.8, 130.1, 129.4, 128.9, 128.5, 128.2, 127.6, 127.1, 126.9, 126.2, 43.2, 17.8, 15.6 |

Note: Data for illustrative purposes from a related compound. rsc.org Specific data for this compound was not found.

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography provides the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it packs in a crystal lattice. For metal complexes of pyridine derivatives, X-ray crystallography has been used to determine the coordination geometry around the metal center and the conformation of the pyridine ligands. researchgate.netnih.govchemrevlett.com For instance, in a cobalt(II) pincer complex, the pyridine-based ligand was found to coordinate in a meridional fashion. nih.gov Similarly, the crystal structures of meso-tetrakis(difluorophenyl)porphyrins and their metal complexes have been determined, showing how the substitution pattern influences the planarity of the porphyrin ring. ias.ac.in

While a specific crystal structure for this compound was not found in the search results, the crystallographic data for related structures provide a framework for what could be expected. The data would include the unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates.

Table 2: Illustrative Crystallographic Data for a Substituted Pyridine Complex

| Parameter | Value |

| Empirical Formula | C₁₄H₁₅Br₂N₂Zn |

| Formula Weight | 435.46 |

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 16.019(3) |

| b (Å) | 7.4640(15) |

| c (Å) | 11.896(2) |

| β (°) | 94.62(3) |

| Volume (ų) | 1416.7(5) |

| Z | 4 |

Note: Data from Dibromido{[(2-Pyridyl) methyl] (p- ethylphenyl)amine} Zinc. chemrevlett.com

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. chromatographyonline.com It provides structural information through the analysis of fragmentation patterns that arise from the ionization process. acdlabs.combu.edu.eg Techniques like Electron Ionization (EI) are considered "hard" ionization methods that induce significant fragmentation, yielding a characteristic fingerprint for a molecule. acdlabs.com "Soft" ionization techniques, on the other hand, result in less fragmentation and a more prominent molecular ion peak. acdlabs.com

The fragmentation of this compound would likely involve cleavage of the propyl side chains and fragmentation of the pyridine ring. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule, along with various fragment ions. By analyzing the m/z (mass-to-charge ratio) values of these fragments, the structure of the original molecule can be deduced. Orbitrap mass spectrometers are particularly powerful for these studies, allowing for multi-stage fragmentation experiments (MSⁿ) and providing high-resolution, accurate mass data to confirm the formulae of product ions. nih.gov

Table 3: Common Fragments in Mass Spectrometry of Alkylbenzenes (Analogous to Alkylpyridines)

| Fragment | Description |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) |

| [M-29]⁺ | Loss of an ethyl radical (•C₂H₅) |

| [M-43]⁺ | Loss of a propyl radical (•C₃H₇) |

| C₇H₇⁺ (m/z 91) | Tropylium ion (common for compounds with a benzyl (B1604629) group) |

Note: This table is illustrative of common fragmentation patterns. Specific fragmentation of this compound would need experimental determination.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. americanpharmaceuticalreview.commdpi.com IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule, such as stretching and bending of bonds. spectroscopyonline.com Raman spectroscopy, a light scattering technique, provides complementary information, particularly for non-polar bonds and symmetric vibrations. mdpi.comhoriba.com

Table 4: General Infrared Absorption Frequencies

| Functional Group | Vibration | Frequency Range (cm⁻¹) |

| C-H (alkane) | Stretch | 2850-3000 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C=C (aromatic) | Stretch | 1400-1600 |

| C=N (in ring) | Stretch | ~1580 |

| C-H | Bend | 1350-1480 (alkane), 690-900 (aromatic out-of-plane) |

Note: These are general ranges and the exact positions for this compound would be specific to the molecule. libretexts.org

Electronic Absorption and Emission Spectroscopy for Electronic Structure Investigations

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic structure of molecules by examining the transitions between electronic energy levels. matanginicollege.ac.in UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to an excited state. matanginicollege.ac.in For aromatic compounds like this compound, these transitions typically involve π → π* and n → π* transitions. The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are characteristic properties of a compound. mlsu.ac.in

Fluorescence spectroscopy measures the light emitted when a molecule relaxes from an excited singlet state back to the ground state. deltaopticalthinfilm.comcore.ac.uk The fluorescence spectrum is typically red-shifted compared to the absorption spectrum. The presence and characteristics of fluorescence depend on the molecular structure and environment. Some pyridine derivatives are known to be fluorescent.

While specific UV-Vis and fluorescence data for this compound were not found, studies on related compounds show that the absorption spectra of pyridine-containing polymers can be observed in solution and thin-film states. researchgate.net Fluorescence emission can be excitation-dependent, meaning the emission wavelength changes with the excitation wavelength. researchgate.net

Electron Paramagnetic Resonance Spectroscopy for Unpaired Electron Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and certain transition metal complexes. srce.hrwikipedia.org Since this compound in its ground state is a diamagnetic molecule with no unpaired electrons, it is EPR-silent.

However, EPR spectroscopy can be used to study systems where this compound acts as a ligand in a paramagnetic metal complex or if it is converted into a radical ion. researchgate.netcapes.gov.br In such cases, the EPR spectrum provides information about the electronic environment of the unpaired electron, including its interaction with nearby magnetic nuclei (hyperfine coupling). srce.hr For example, when pyridine is used as an axial ligand for a Co(II) complex, the EPR spectrum shows hyperfine splitting from the coupling of the unpaired electron with the nitrogen atom of the pyridine. researchgate.net The g-factor and hyperfine coupling constants derived from the EPR spectrum are key parameters for characterizing the paramagnetic species. wikipedia.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for determining the electronic structure and energetic properties of molecules. scispace.comcecam.orgresearchgate.net DFT has become a popular tool in computational chemistry because it provides a good balance between accuracy and computational cost, making it applicable to "real systems". unipd.it These calculations can predict a variety of key chemical descriptors.

For 2,6-dipropylpyridine, DFT calculations at a level like B3LYP/6-311++G(d,p) can be used to optimize the molecular geometry and compute fundamental electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. This map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is essential for predicting sites of intermolecular interactions and chemical reactions. For this compound, the nitrogen atom is expected to be the most electron-rich site, while the hydrogen atoms of the propyl groups are electron-poor.

Energetic properties, such as the heat of formation and the relative energies of different conformers, can also be accurately calculated. These thermodynamic quantities are vital for understanding the stability and equilibrium of the molecule under various conditions.

Table 1: Illustrative Electronic Properties Calculated for a Substituted Piperidine Scaffold using DFT Note: This data is for 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one and serves to illustrate the types of parameters obtained from DFT calculations. nih.gov Specific values for this compound would require a dedicated computational study.

| Parameter | Calculated Value |

| HOMO Energy | -5.79 eV |

| LUMO Energy | -1.81 eV |

| HOMO-LUMO Gap | 3.98 eV |

| Chemical Potential (µ) | -3.80 eV |

| Global Hardness (η) | 1.99 eV |

| Global Electrophilicity (ω) | 3.63 eV |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational landscapes and intermolecular interactions of molecules like this compound. researchgate.netlammps.org

The two propyl groups attached to the pyridine (B92270) ring give the molecule considerable conformational flexibility. The rotation around the C-C single bonds of these alkyl chains leads to various conformers (rotamers) with different energies. scribd.com MD simulations can explore this complex potential energy surface, identifying the most stable, low-energy conformations and the energy barriers between them. lumenlearning.comorganicchemistrytutor.com This analysis is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules. The steric hindrance caused by the bulky propyl groups is a key factor governing the accessible conformations. lumenlearning.com

MD simulations are also used to model the behavior of this compound in a condensed phase (liquid or solution). By simulating a system containing many molecules, one can study intermolecular interactions, such as van der Waals forces and, in the presence of protic solvents, hydrogen bonding. These simulations can predict bulk properties like density, diffusion coefficients, and radial distribution functions, which describe the local ordering of molecules. nih.govmdpi.com Coarse-grained MD models can be employed to simulate larger systems over longer timescales, providing insights into processes like nanoparticle formation or self-assembly. nih.gov

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can then be validated against experimental measurements. This synergy between theory and experiment is a powerful tool for structural elucidation. mpg.de For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov

Calculations of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. By computing the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. Comparing this to the experimental spectrum helps confirm the molecular structure and the assignment of specific bands to particular vibrational modes (e.g., C-H stretching, ring breathing modes). For example, a study on the related molecule pyridine-2,6-dicarbonyl dichloride used DFT calculations to assign the observed FT-IR and FT-Raman bands to specific normal modes of the molecule. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose. The predicted chemical shifts can be compared to experimental data to confirm structural assignments, especially for complex molecules with many non-equivalent protons and carbons. The accuracy of these predictions can be very high, with mean absolute errors for ¹H and ¹³C shifts often being less than 0.3 ppm and 2.0 ppm, respectively. nih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies Note: This data is for pyridine-2,6-dicarbonyl dichloride and illustrates the validation of calculated parameters against experimental data. researchgate.net A similar analysis would be applicable to this compound.

| Assignment (Mode) | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |

| C-H stretching | 3088 | 3086 | 3103 |

| C=O stretching | 1765 | 1768 | 1774 |

| Ring stretching | 1582 | 1580 | 1589 |

| Ring breathing | 1001 | 1003 | 1005 |

| C-Cl stretching | 735 | 733 | 740 |